1-(3-methylphenyl)-N-(propan-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-methylphenyl)-N-(propan-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine, also known as MP-PPP, is a chemical compound that belongs to the pyrazolopyrimidine class of molecules. It has been the subject of scientific research due to its potential therapeutic applications.
Scientific Research Applications
Synthesis and Characterization
Researchers have developed various synthesis methods for pyrazolo[3,4-d]pyrimidine derivatives, including microwave-assisted techniques, which have been evaluated for their potential in biological applications. For instance, the synthesis of pyrimidine linked pyrazole heterocyclics by microwave irradiation explored their insecticidal and antibacterial potential, showcasing the versatility of these compounds in chemical synthesis and biological efficacy (Deohate & Palaspagar, 2020)[https://consensus.app/papers/synthesis-pyrimidine-linked-heterocyclics-microwave-deohate/f3e5392db82158288cb3496f2ddb1908/?utm_source=chatgpt].
Antimicrobial Applications
A significant focus has been placed on the antimicrobial properties of pyrazolo[3,4-d]pyrimidine derivatives. Studies demonstrate their effectiveness against various microbial strains, indicating their potential as antimicrobial agents. For example, the synthesis and evaluation of new antimicrobial additives based on pyrimidine derivatives for surface coating and printing ink paste highlighted their very good antimicrobial effect when incorporated into polyurethane varnish and printing ink (El‐Wahab et al., 2015)[https://consensus.app/papers/synthesis-evaluation-antimicrobial-additive-based-el‐wahab/b477308b73a5595693f74c30e90159b2/?utm_source=chatgpt].
Anticancer Activities
The anticancer activities of pyrazolo[3,4-d]pyrimidine derivatives have also been a topic of research. Compounds synthesized in this class have been evaluated for their cytotoxicity against various cancer cell lines, with some showing promising results. The exploration of novel pyrazolopyrimidines derivatives as anticancer and anti-5-lipoxygenase agents exemplifies the potential therapeutic applications of these compounds in cancer treatment (Rahmouni et al., 2016)[https://consensus.app/papers/synthesis-evaluation-novel-pyrazolopyrimidines-rahmouni/32f31ad28de35e1d951c558680ed39b6/?utm_source=chatgpt].
Serotonin Receptor Antagonism
Another area of interest is the development of pyrazolo[3,4-d]pyrimidine derivatives as serotonin 5-HT6 receptor antagonists. These studies are crucial for understanding the neurological applications of these compounds, including potential treatments for neurological disorders. The synthesis and structure-activity interactions in amines containing the 3-(arylsulfonyl)-2-(methylthio)pyrazolo[1,5-a]pyrimidine fragment demonstrated significant activity, highlighting the compound's potential in neuroscience research (Ivachtchenko et al., 2013)[https://consensus.app/papers/antagonists-serotonin-5ht6-receptors-synthesis-ivachtchenko/e8130ec667e35cdd97ab532122663aae/?utm_source=chatgpt].
Mechanism of Action
The mechanism of action of this compound would depend on its biological target. Pyrazolopyrimidines are known to have diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial effects . The exact mechanism of action would need to be determined through biological testing.
properties
IUPAC Name |
1-(3-methylphenyl)-N-propan-2-ylpyrazolo[3,4-d]pyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N5/c1-10(2)19-14-13-8-18-20(15(13)17-9-16-14)12-6-4-5-11(3)7-12/h4-10H,1-3H3,(H,16,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGUYVOQCYFUOHH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C3=NC=NC(=C3C=N2)NC(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-methylphenyl)-N-(propan-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.